3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[3.1.0]hexane core fused with an oxirane ring, making it an interesting subject for synthetic and medicinal chemistry. The presence of the spiro linkage and the strained bicyclic system imparts unique chemical properties to this molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced photoredox catalytic systems could enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce the oxirane ring.
Substitution: Nucleophilic substitution reactions can occur at the spiro center or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and polymers with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexane: A simpler analog without the spiro linkage and oxirane ring.
Spiro[cyclopropane-1,2’-oxirane]: A compound with a similar spiro linkage but different core structure.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring system.
Uniqueness
3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] is unique due to its combination of a spiro linkage, a bicyclo[3.1.0]hexane core, and an oxirane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H14O |
---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3'-prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane] |
InChI |
InChI=1S/C10H14O/c1-6(2)9-10(11-9)7-4-3-5-8(7)10/h7-9H,1,3-5H2,2H3 |
InChI-Schlüssel |
JDEISYIHWXBHEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1C2(O1)C3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.